molecular formula C15H10Cl2N2 B11474223 6-chloro-N-(3-chlorophenyl)quinolin-4-amine

6-chloro-N-(3-chlorophenyl)quinolin-4-amine

Cat. No.: B11474223
M. Wt: 289.2 g/mol
InChI Key: MGUNEPPDJIJOGM-UHFFFAOYSA-N
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Description

6-chloro-N-(3-chlorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-chlorophenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 3-chloroaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, various substituted quinolines, and reduced amine derivatives .

Scientific Research Applications

6-chloro-N-(3-chlorophenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets.

    Medicine: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)quinolin-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with DNA replication and protein synthesis. In anticancer research, it targets specific enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual chloro substitutions, which enhance its reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C15H10Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

6-chloro-N-(3-chlorophenyl)quinolin-4-amine

InChI

InChI=1S/C15H10Cl2N2/c16-10-2-1-3-12(8-10)19-15-6-7-18-14-5-4-11(17)9-13(14)15/h1-9H,(H,18,19)

InChI Key

MGUNEPPDJIJOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C=C(C=CC3=NC=C2)Cl

Origin of Product

United States

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